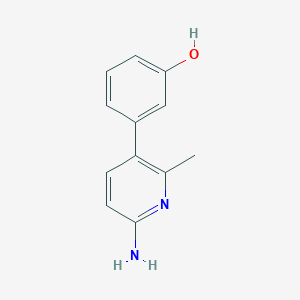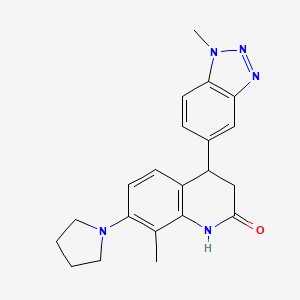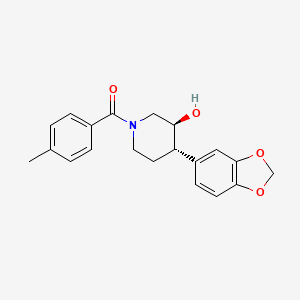![molecular formula C19H26N6O2 B3795322 2-Methyl-5-[4-[2-methyl-6-(2-methylpropyl)pyrimidine-4-carbonyl]piperazin-1-yl]pyridazin-3-one](/img/structure/B3795322.png)
2-Methyl-5-[4-[2-methyl-6-(2-methylpropyl)pyrimidine-4-carbonyl]piperazin-1-yl]pyridazin-3-one
Descripción general
Descripción
2-Methyl-5-[4-[2-methyl-6-(2-methylpropyl)pyrimidine-4-carbonyl]piperazin-1-yl]pyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a pyridazinone core, which is known for its diverse pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-[2-methyl-6-(2-methylpropyl)pyrimidine-4-carbonyl]piperazin-1-yl]pyridazin-3-one typically involves multi-step organic synthesis. One common approach is to start with the construction of the pyridazinone core, followed by the introduction of the piperazine and pyrimidine moieties through various coupling reactions. Key steps may include:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Nucleophilic Substitution: This step involves the substitution of a leaving group with a nucleophile.
Cyclization: Formation of the heterocyclic ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[4-[2-methyl-6-(2-methylpropyl)pyrimidine-4-carbonyl]piperazin-1-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
2-Methyl-5-[4-[2-methyl-6-(2-methylpropyl)pyrimidine-4-carbonyl]piperazin-1-yl]pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[4-[2-methyl-6-(2-methylpropyl)pyrimidine-4-carbonyl]piperazin-1-yl]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Imidazoles: Known for their broad range of biological activities.
Indoles: Possess diverse pharmacological properties, including antiviral and anticancer activities.
Pyrimidines: Commonly found in nucleic acids and have significant biological roles.
Uniqueness
2-Methyl-5-[4-[2-methyl-6-(2-methylpropyl)pyrimidine-4-carbonyl]piperazin-1-yl]pyridazin-3-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-methyl-5-[4-[2-methyl-6-(2-methylpropyl)pyrimidine-4-carbonyl]piperazin-1-yl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-13(2)9-15-10-17(22-14(3)21-15)19(27)25-7-5-24(6-8-25)16-11-18(26)23(4)20-12-16/h10-13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBYOPZIOOEIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)N2CCN(CC2)C3=CC(=O)N(N=C3)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3-dihydro-1H-inden-2-yl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B3795243.png)

![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B3795267.png)

![7-acetyl-2-methyl-N-[3-(pyridin-3-yloxy)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B3795280.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-methyl-1H-indole-6-carboxamide](/img/structure/B3795284.png)
![1-ethyl-2-{[4-(3-isopropyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}-1H-benzimidazole](/img/structure/B3795286.png)
![[(2S)-1-({6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B3795307.png)
![4-[(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B3795312.png)

![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B3795329.png)
![N-[2-methyl-5-[4-(4-methyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]cyclopentanecarboxamide](/img/structure/B3795330.png)
![ethyl N-{[3-(3-isopropoxybenzoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B3795339.png)

